1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline is a compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic ester group makes this compound a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of a suitable quinoline derivative with a boronic ester. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is carried out under inert conditions, often using a base like potassium carbonate and a solvent such as toluene or ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various applications, including catalysis and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-one
- Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to its specific structural features, which confer distinct reactivity and stability. The presence of the boronic ester group allows for versatile chemical transformations, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C16H24BNO2 |
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Molecular Weight |
273.2 g/mol |
IUPAC Name |
1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)13-9-8-12-7-6-10-18(5)14(12)11-13/h8-9,11H,6-7,10H2,1-5H3 |
InChI Key |
CWDWOPXPOBWZGI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCN3C)C=C2 |
Origin of Product |
United States |
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